4-Methyl-3-(pyridazin-4-yl)benzoic acid
Description
4-Methyl-3-(pyridazin-4-yl)benzoic acid is an aromatic carboxylic acid featuring a benzoic acid core substituted with a methyl group at the 4-position and a pyridazine ring at the 3-position. Pyridazine, a six-membered heterocycle with two adjacent nitrogen atoms, confers unique electronic and steric properties, making this compound valuable in medicinal chemistry and materials science.
Properties
Molecular Formula |
C12H10N2O2 |
|---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
4-methyl-3-pyridazin-4-ylbenzoic acid |
InChI |
InChI=1S/C12H10N2O2/c1-8-2-3-9(12(15)16)6-11(8)10-4-5-13-14-7-10/h2-7H,1H3,(H,15,16) |
InChI Key |
KLOKJHPMDCFBRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)C2=CN=NC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs, their substituents, and applications:
Electronic and Pharmacological Comparisons
- COD30 : The isoindole dione and nitro groups contribute to high electron deficiency, enhancing interactions with thyroid peroxidase’s active site. DFT studies reveal a lower energy gap (HOMO-LUMO) compared to methimazole, suggesting superior reactivity .
- Nilotinib Intermediate (641569-94-0): The aminopyrimidine-pyridine moiety enables selective binding to BCR-ABL kinases in leukemia. Pyridazine’s absence here reduces steric hindrance, favoring kinase pocket accommodation .
- Morpholine Sulfonyl Derivative (300383-08-8) : The sulfonyl group increases hydrophilicity (logP ~1.2 vs. ~2.5 for pyridazine analogs), improving aqueous solubility for oral bioavailability .
- Trifluoromethyl Analog (261952-01-6) : The CF3 group raises acidity (pKa ~2.8 vs. ~4.2 for pyridazine derivatives), enhancing membrane permeability in acidic environments .
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